1-(Chloromethyl)naphthalene

描述

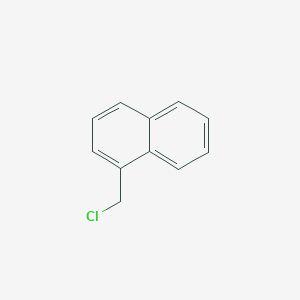

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWGTKZEDLCVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058939 | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellow solid with a pungent odor; mp = 31-33 deg C; [Alfa Aesar MSDS] | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19151 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-52-2, 35255-58-4 | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene, 1-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (chloromethyl)naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3RZ3R8C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Chloromethyl Naphthalene

Established Synthesis Routes

The predominant method for synthesizing 1-(chloromethyl)naphthalene is the chloromethylation of naphthalene (B1677914). guidechem.com This electrophilic aromatic substitution reaction can be carried out using different reagents and catalytic systems.

Chloromethylation of Naphthalene

Chloromethylation of naphthalene is a well-established but challenging reaction. The reaction of naphthalene with a source of formaldehyde (B43269) and hydrogen chloride forms the basis of this synthesis. orgsyn.org However, the reaction conditions must be carefully controlled to achieve the desired product selectively and with a high yield. ontosight.ai

One of the classic methods for producing this compound involves the reaction of naphthalene with aqueous formaldehyde and hydrogen chloride. orgsyn.org Sulfuric acid can be used as a condensing agent in this process. orgsyn.org The reaction involves bubbling hydrogen chloride gas through a mixture of naphthalene and formaldehyde. However, this approach is often associated with the formation of significant amounts of waste and by-products, making it less favorable from an environmental and efficiency standpoint. guidechem.com A Chinese patent describes a process where naphthalene, 37% formaldehyde, and 36% hydrochloric acid are reacted at 75°C for 6 hours in the presence of a quaternary ammonium (B1175870) salt. google.comgoogle.com

Table 1: Synthesis of this compound with Aqueous Formaldehyde

| Reagents | Conditions | Findings | Reference |

| Naphthalene, Aqueous Formaldehyde (37%), Hydrochloric Acid (36%), Quaternary Ammonium Salt | 75°C, 6 hours, with stirring | A viable route for synthesis, though specific yield and purity data are dependent on the catalyst used. | google.com, google.com |

To circumvent some of the issues with aqueous formaldehyde, paraformaldehyde is frequently used as the formaldehyde source. orgsyn.orgderpharmachemica.com This solid polymer of formaldehyde can be easier to handle and can lead to cleaner reactions. The general procedure involves heating a mixture of naphthalene, paraformaldehyde, and concentrated hydrochloric acid, often in the presence of a solvent like glacial acetic acid and a catalyst. orgsyn.orggoogle.com For instance, one documented procedure involves reacting naphthalene with paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid at 80-85°C for 6 hours. orgsyn.orgkstudy.com After workup and distillation, this method yields 74–77% of 1-chloromethylnaphthalene. orgsyn.org

Table 2: Synthesis of this compound with Paraformaldehyde

| Reagents | Conditions | Yield | Purity | Reference |

| Naphthalene, Paraformaldehyde, Glacial Acetic Acid, 85% Phosphoric Acid, Concentrated Hydrochloric Acid | 80–85°C, 6 hours, with stirring | 74–77% | N/A | orgsyn.org |

| Naphthalene, Paraformaldehyde, Concentrated Hydrochloric Acid, O-Phosphoric Acid | 80-85°C, 9-10 hours, with stirring | N/A | N/A | derpharmachemica.com |

The efficiency and selectivity of the chloromethylation of naphthalene are significantly influenced by the choice of catalyst. orgsyn.org Various acidic catalysts have been employed to promote the reaction. Phosphoric acid is a commonly used catalyst, often in conjunction with glacial acetic acid and hydrochloric acid. orgsyn.orggoogle.comderpharmachemica.com One detailed preparation uses a combination of 85% phosphoric acid and concentrated hydrochloric acid, with glacial acetic acid as a solvent, to react naphthalene and paraformaldehyde. orgsyn.org Other catalysts that have been utilized include Lewis acids like zinc chloride and aluminum chloride, as well as p-toluenesulfonyl chloride. orgsyn.org For example, an improvement on the Blanc chloromethylation reaction uses anhydrous zinc chloride to catalyze the reaction between naphthalene, formaldehyde, and hydrogen chloride. guidechem.com

Table 3: Catalysts in the Chloromethylation of Naphthalene

| Catalyst | Reagent System | Key Findings | Reference |

| Phosphoric Acid | Naphthalene, Paraformaldehyde, Glacial Acetic Acid, Hydrochloric Acid | A common and effective catalyst for the reaction. orgsyn.orggoogle.comderpharmachemica.com | orgsyn.org, derpharmachemica.com |

| Zinc Chloride | Naphthalene, Formaldehyde, Hydrogen Chloride | Used in modified Blanc chloromethylation reactions. guidechem.comorgsyn.org | guidechem.com, orgsyn.org |

| Aluminum Chloride | Naphthalene, Formaldehyde source, HCl source | Mentioned as a potential catalyst for the chloromethylation process. orgsyn.org | orgsyn.org |

| p-Toluenesulfonyl Chloride | Naphthalene, Formaldehyde source, HCl source | Listed among catalysts employed for the reaction. orgsyn.org | orgsyn.org |

To improve reaction rates and facilitate the interaction between reactants in biphasic systems, surfactant micelle catalysis has been explored. A patented method describes a catalyst system for synthesizing 1-chloromethylnaphthalene that consists of a quaternary ammonium salt and a non-ionic surfactant. patsnap.com The reaction is carried out by mixing naphthalene, paraformaldehyde, concentrated hydrochloric acid, and the composite catalyst. patsnap.com The mass ratio of the quaternary ammonium salt to the non-ionic surfactant is specified to be between 1:(0.1-0.5). patsnap.com Examples of non-ionic surfactants used include fatty alcohol-polyoxyethylene ether and polyoxyethylene nonylphenol ether. google.com This approach has been shown to achieve high yields, with one example reporting a 95.7% product yield after vacuum distillation. patsnap.com

Table 4: Surfactant Micelle Catalysis for this compound Synthesis

| Catalyst System | Reagents | Conditions | Yield | Purity | Reference |

| Tetraethylammonium bromide:N,N-sodium oleoylmethyl taurate (1:0.5 mass ratio) | Naphthalene, Paraformaldehyde, 36% Concentrated Hydrochloric Acid | 75°C, 5 hours | 95.7% | 99.1% | patsnap.com |

| Tetraethylammonium bromide:fatty alcohol-polyoxyethylene ether (1:0.1 mass ratio) | Naphthalene, Paraformaldehyde, Concentrated Hydrochloric Acid | 80°C, 4 hours | 95.3% | 99.2% | google.com |

| Tetraethylammonium chloride:polyoxyethylene octylphenol (B599344) ether (1:0.2 mass ratio) | Naphthalene, Paraformaldehyde, Concentrated Hydrochloric Acid | 70°C, 3 hours | 95.0% | 99.1% | google.com |

A significant advancement in the synthesis of this compound involves the combined use of Lewis acids and phase transfer catalysts. guidechem.comgoogle.com This system effectively reduces the reaction temperature and time while significantly improving both the yield and purity of the final product. guidechem.com A patented method details a process where naphthalene and paraformaldehyde are reacted in the presence of a Lewis acid mixture (ferric chloride and copper chloride) and a phase transfer catalyst (e.g., benzyltriethylammonium chloride or benzyltrimethylammonium (B79724) chloride) with a 42-43% hydrochloric acid solution serving as the chlorine source. guidechem.comgoogle.com This method allows for the reaction to proceed at a lower temperature (e.g., 40-45°C) for a shorter duration (2-3 hours). guidechem.comgoogle.com The resulting crude product can be purified by crystallization from an alcohol solvent, avoiding the need for high-energy distillation and enhancing operational safety. guidechem.com This optimized process has been reported to achieve a product purity of 99.6% and a yield of 97.1%. guidechem.com

Table 5: Lewis Acid and Phase Transfer Catalyst System

| Lewis Acid Catalyst | Phase Transfer Catalyst | Reagents | Conditions | Yield | Purity | Reference |

| Ferric Chloride, Copper Chloride | Benzyltriethylammonium chloride | Naphthalene, Paraformaldehyde, 42.5% Hydrochloric acid solution | 40°C, 3 hours | 97.1% | 99.6% | guidechem.com |

| Ferric Chloride, Copper Chloride | Benzyltrimethylammonium chloride | Naphthalene, Paraformaldehyde, 42.5% Hydrochloric acid solution | 45°C, 2 hours | N/A | N/A | google.com |

Chlorination of 1-Methylnaphthalene (B46632) (e.g., using Chlorine Gas or N-Chlorosuccinimide)

A primary method for synthesizing this compound is through the side-chain chlorination of 1-methylnaphthalene. google.com This can be accomplished using various chlorinating agents.

One direct approach involves the use of chlorine gas . This reaction typically requires high temperatures, often in the range of 190-210 °C, and is conducted under illumination in an aromatic chlorinated solvent. google.com While effective, this method is associated with significant environmental pollution and the generation of considerable waste products. google.com

A more controlled alternative for this transformation is the use of N-Chlorosuccinimide (NCS) . Similar to radical halogenations using N-bromosuccinimide (NBS), this reaction would likely proceed via a free radical mechanism, often initiated by light or a radical initiator like benzoyl peroxide (BPO). ontosight.airsc.org This method generally offers greater selectivity and milder reaction conditions compared to using chlorine gas, making it a more suitable choice for laboratory-scale synthesis. oup.com

Table 1: Comparison of Chlorination Methods for 1-Methylnaphthalene

| Feature | Chlorine Gas Method | N-Chlorosuccinimide (NCS) Method |

|---|---|---|

| Reagents | 1-Methylnaphthalene, Chlorine (Cl₂) | 1-Methylnaphthalene, N-Chlorosuccinimide |

| Conditions | High Temperature (190-210 °C), Illumination google.com | Radical Initiator (e.g., BPO), Light rsc.org |

| Byproducts | HCl, Polychlorinated products | Succinimide |

| Selectivity | Lower, risk of over-chlorination | Higher, more selective for benzylic position |

| Scale | Industrial | Laboratory |

| Concerns | High pollution, hazardous reagent google.com | Generally safer and cleaner |

Synthesis from 1-Naphthylacetyl Chloride via Palladium-Catalyzed Decarbonylative Cross-Coupling

A sophisticated and modern route to this compound involves the decarbonylative cross-coupling of 1-naphthylacetyl chloride. This reaction is catalyzed by a palladium complex and is notable for its mechanism, which involves the removal of a carbonyl group (CO) from the acyl chloride starting material. chemicalbook.comrsc.org

In a documented procedure, 1-naphthylacetyl chloride is reacted in the presence of a palladium catalyst system. chemicalbook.com The reaction is performed in a nitrogen-filled glovebox, highlighting the need for an inert atmosphere. The mixture is heated at a high temperature for an extended period to drive the reaction to completion. chemicalbook.com Purification is then carried out using flash column chromatography on silica (B1680970) gel. chemicalbook.com

Table 2: Reaction Parameters for Palladium-Catalyzed Decarbonylative Synthesis

| Parameter | Details |

|---|---|

| Starting Material | 1-Naphthylacetyl Chloride chemicalbook.com |

| Catalyst System | Pd[P(o-tol)₃]₂ and BrettPhos chemicalbook.com |

| Solvent | Toluene chemicalbook.com |

| Temperature | 130 °C chemicalbook.com |

| Reaction Time | 20 hours chemicalbook.com |

| Atmosphere | Inert (Argon/Nitrogen) chemicalbook.com |

| Purification | Flash Column Chromatography (Silica Gel) chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

In response to the environmental drawbacks of traditional methods, greener synthetic routes have been developed. guidechem.com One prominent green approach avoids high-temperature chlorination by using naphthalene and paraformaldehyde as raw materials. guidechem.comgoogle.com

This method employs a dual-catalyst system consisting of a Lewis acid and a phase-transfer catalyst in a concentrated hydrochloric acid solution, which also serves as the chlorine source. guidechem.com The reaction proceeds at a significantly lower temperature (around 35-45 °C) and for a shorter duration (2-3 hours), which dramatically improves the yield and purity of the final product while minimizing waste. guidechem.com The use of a phase-transfer catalyst facilitates the reaction between reactants in different phases, enhancing efficiency.

Table 3: Components of a Green Synthesis Approach for this compound

| Component | Function / Example |

|---|---|

| Starting Materials | Naphthalene, Paraformaldehyde guidechem.com |

| Chlorine Source | 42%-43% Hydrochloric Acid Solution guidechem.com |

| Lewis Acid Catalyst | Mixture of Ferric Chloride (FeCl₃) and Copper Chloride (CuCl₂) google.com |

| Phase Transfer Catalyst | Benzyltriethylammonium Chloride google.com |

| Reaction Temperature | 35-45 °C |

| Reaction Time | 2-3 hours |

Advanced Purification and Isolation Techniques for this compound

Achieving high purity is critical for the use of this compound as an intermediate. Beyond standard laboratory procedures, several advanced techniques are employed.

Vacuum Distillation: This is a common technique used to purify the product after initial workup. It effectively separates this compound (boiling point 128–133°C at 5 mm Hg) from unreacted naphthalene and higher-boiling point impurities such as bis-(chloromethyl)naphthalene and di-1-naphthylmethane, which remain in the distillation residue. orgsyn.org

Static Distribution Crystallization: A patented method for obtaining high-purity product (over 99%) involves a carefully controlled crystallization process. google.com The crude product is melted and then slowly cooled to induce crystallization. The temperature is further lowered to achieve deep crystallization before a gradual heating phase. The pure this compound, which melts between 30-32 °C, is collected, leaving impurities behind in the solid or liquid phases at different temperatures. google.com This technique leverages the significant difference in melting points between the desired product and its impurities. google.com

Silica-Gel Column Chromatography: For removing isomers that have very similar boiling points, such as 2-(chloromethyl)naphthalene, column chromatography is an effective purification method. oslomet.no

Table 4: Comparison of Purification Techniques

| Technique | Principle | Impurities Removed | Purity Achieved |

|---|---|---|---|

| Vacuum Distillation | Separation by boiling point differences under reduced pressure. | High-boiling (e.g., bis-(chloromethyl)naphthalene) and low-boiling (e.g., naphthalene) impurities. orgsyn.org | Good (e.g., 74-77% yield after distillation) orgsyn.org |

| Static Distribution Crystallization | Separation by melting point differences during controlled heating/cooling cycles. | Isomers (e.g., 2-chloromethyl naphthalene) and other process impurities. google.com | Very High (>99%) google.com |

| Column Chromatography | Separation by differential adsorption on a stationary phase (silica gel). | Isomeric impurities (e.g., 2-(chloromethyl)naphthalene). oslomet.no | High |

Analysis of Side Products and Impurities in Synthesis

The synthesis of this compound is often accompanied by the formation of several impurities, the nature of which depends on the synthetic route. guidechem.com The crude product from chloromethylation of naphthalene is typically a complex mixture. google.com

Common impurities include:

Isomeric Byproducts: The most common isomer is 2-(chloromethyl)naphthalene , formed when the chloromethyl group attaches to the beta-position of the naphthalene ring instead of the alpha-position. guidechem.comgoogle.com

Unreacted Starting Materials: Residual naphthalene is often present in the crude product mixture. orgsyn.orggoogle.com

Products of Over-Reaction: Further reaction can lead to the formation of di-substituted products, such as bis-(chloromethyl)naphthalene and 1,4-dichloromethyl naphthalene . orgsyn.orggoogle.com

Side-Reaction Products: In some processes, di-1-naphthylmethane can be formed as a significant byproduct, remaining as a residue after distillation. orgsyn.org

Table 5: Common Impurities in this compound Synthesis

| Impurity | Type / Origin | Reference |

|---|---|---|

| 2-(Chloromethyl)naphthalene | Isomeric byproduct | guidechem.com, google.com |

| Naphthalene | Unreacted starting material | orgsyn.org, google.com |

| bis-(Chloromethyl)naphthalene | Product of over-reaction | orgsyn.org |

| 1,4-Dichloromethyl naphthalene | Product of over-reaction | google.com |

| di-1-Naphthylmethane | Side-reaction product | orgsyn.org |

Reactivity and Mechanistic Studies of 1 Chloromethyl Naphthalene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 1-(chloromethyl)naphthalene can proceed through several distinct pathways, influenced by the reaction conditions and the nature of the nucleophile.

Direct Substitution at the Benzylic Position

In conventional nucleophilic substitution reactions, this compound typically undergoes direct substitution at the benzylic position. sci-hub.seacs.orgnih.gov This reaction is favorable and leads to the formation of benzylated products. sci-hub.se For instance, the reaction of this compound with diethyl malonate in the presence of a palladium catalyst and a base proceeds smoothly to yield the corresponding benzylation product in high yield. acs.org Similarly, when benzyl (B1604629) chloride, a related compound, is treated with diethyl malonate under similar conditions, a normal nucleophilic substitution reaction occurs, affording the benzylation product. acs.org The chloromethyl group in naphthalene (B1677914) derivatives can readily undergo nucleophilic substitution, allowing for the introduction of various functional groups. ontosight.ai

However, in palladium-catalyzed reactions with (hetero)arylacetonitriles, the direct substitution product at the benzylic position is generally not observed. sci-hub.seacs.orgnih.gov Instead, the reaction favors nucleophilic aromatic substitution, highlighting the influence of the catalyst system on the reaction pathway. sci-hub.se

Intermolecular Nucleophilic Dearomatization Reactions with Activated Methylene (B1212753) Compounds

Palladium-catalyzed intermolecular nucleophilic dearomatization presents a novel strategy for the functionalization of this compound derivatives. acs.orgfigshare.comacs.org This reaction allows for the transformation of the aromatic system into ortho- or para-substituted carbocycles in good to excellent yields under mild conditions. acs.orgacs.org The process is believed to proceed through the formation of η³-benzylpalladium intermediates. acs.orgfigshare.comacs.org

The success of this dearomatization is dependent on the structure of the starting material. For instance, while benzyl chloride primarily undergoes direct benzylation, its polycyclic analog, this compound, shows higher reactivity towards the formation of an η³-benzylpalladium complex, a key intermediate in the dearomatization pathway. acs.org The presence of an alkyl or aryl substituent at the benzylic position can further stabilize this intermediate, facilitating the desired nucleophilic dearomatization. acs.org

A variety of activated methylene compounds can be employed as nucleophiles in this reaction. sigmaaldrich.comchemdad.com Studies have shown that diethyl malonate and di-tert-butyl malonate are highly effective, leading to high yields and good selectivity. acs.org However, less reactive nucleophiles like ethyl acetoacetate (B1235776) may require more forcing conditions and result in lower yields. acs.org

| Substrate | Nucleophile | Product Yield | Notes | Reference |

|---|---|---|---|---|

| 1-[Chloro(phenyl)methyl]naphthalene | Diethyl malonate | 85% (dearomatization product) | Sole product observed. | acs.org |

| 1-(1-Chloropropyl)naphthalene | Diethyl malonate | 32% (dearomatization product) | 40% of benzylation product also isolated. | acs.org |

| This compound | Diethyl malonate | 91% (benzylation product) | Demonstrates higher reactivity for benzylation compared to benzyl chloride. | acs.org |

| 1-[Chloro(phenyl)methyl]naphthalene | Di-tert-butyl malonate | 91% (dearomatization product) | High reactivity and good selectivity. | acs.org |

| 1-[Chloro(phenyl)methyl]naphthalene | Ethyl 2-cyanoacetate | 45% (dearomatization product) | Poor selectivity, 52% benzylation product also formed. | acs.org |

| 1-[Chloro(phenyl)methyl]naphthalene | Ethyl acetoacetate | 42% (dearomatization product) | Lower reactivity, required higher temperature and longer reaction time. 28% benzylation product also formed. | acs.org |

Palladium-Catalyzed Ligand-Controlled Regioselective Nucleophilic Aromatic Substitution with (Hetero)arylacetonitriles

A significant advancement in the reactivity of this compound is the palladium-catalyzed, ligand-controlled regioselective nucleophilic aromatic substitution with (hetero)arylacetonitriles. sci-hub.seacs.orgnih.gov This methodology allows for the selective synthesis of either para- or ortho-acylated naphthalenes in good to high yields, a transformation not achievable through traditional nucleophilic substitution, which favors attack at the benzylic position. sci-hub.seacs.orgnih.govchemicalbook.com

The regioselectivity of this reaction is remarkably controlled by the steric properties of the phosphine (B1218219) ligand coordinated to the palladium catalyst. sci-hub.seacs.orgnih.govchemicalbook.com

Sterically bulky ligands , such as t-BuPPh₂, direct the reaction to afford para-acylated products. sci-hub.seacs.orgnih.govchemicalbook.com

Sterically less bulky ligands , like Me₂PPh, favor the formation of ortho-acylated products. sci-hub.seacs.orgnih.govchemicalbook.com

This ligand-dependent control offers a powerful tool for directing the outcome of the reaction towards the desired isomer, providing a facile synthetic route to a wide range of diaryl ketones. sci-hub.sechemicalbook.com

| Ligand | Product Regioselectivity | Reference |

|---|---|---|

| tBuPPh2 (bulky) | para-acylated | sci-hub.seacs.orgnih.govchemicalbook.com |

| Me2PPh (less bulky) | ortho-acylated | sci-hub.seacs.orgnih.govchemicalbook.com |

The unique reactivity observed in these palladium-catalyzed reactions is attributed to the formation of η³-benzylpalladium intermediates. sci-hub.seacs.orgnih.govacs.orgfigshare.comacs.orgchemicalbook.com Unlike typical nucleophilic substitutions, the reaction proceeds through a dearomatization pathway involving these key intermediates. acs.orgacs.org The formation of an η³-benzylpalladium complex from this compound is considered more favorable compared to that from benzyl chloride, contributing to its distinct reactivity. acs.org

Theoretical studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insights into the role of these intermediates. The calculations suggest that the reaction mechanism involves the rearrangement of η³-exo to η³-endo (naphthyl)methyl intermediates, followed by reductive elimination to yield the dearomatized product. rsc.org The direct carbon-carbon bond formation is proposed to occur from an η³-exo intermediate. rsc.org

Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details and the origins of regioselectivity in the palladium-catalyzed reactions of this compound. rsc.orgrsc.orgscispace.comresearchgate.net These studies have confirmed that the steric bulk of the phosphine ligand is the primary factor controlling whether the reaction yields ortho- or para-substituted products. rsc.orgrsc.org

For bulky ligands like tBuPPh₂, the transition state leading to the para-substituted product is energetically more favorable due to reduced steric repulsion between the ligand and the nucleophile. rsc.orgrsc.org Specifically, calculations have shown that the steric clashes between the phenyl group of the tBuPPh₂ ligand and the phenyl group of the phenylethenimine ligand (formed from the arylacetonitrile) destabilize the transition state for the formation of the ortho-product. rsc.org

Conversely, with smaller ligands such as Me₂PPh, the steric hindrance is diminished, allowing for the formation of the ortho-substituted product to become the more favorable pathway. rsc.org These theoretical findings are in excellent agreement with experimental observations and provide a rational basis for the observed ligand-controlled regioselectivity. rsc.orgrsc.org DFT studies have also been used to investigate the dearomatization reaction with other nucleophiles, such as cyclic amines, further supporting the proposed mechanisms involving η³-benzylpalladium intermediates. researchgate.net

Radical Reactions

The reactivity of this compound is significantly influenced by the stability of the intermediates formed upon the cleavage of the chloromethyl group. Radical reactions, in particular, play a crucial role in its chemical transformations.

The photochemistry of this compound is characterized by the cleavage of the carbon-chlorine bond. chimia.ch Upon photoexcitation, the molecule undergoes homolytic cleavage, a process where the two electrons in the C-Cl bond are distributed equally between the two separating fragments, leading to the formation of a (1-naphthyl)methyl radical and a chlorine atom. chimia.chyoutube.com

Studies have shown that this dissociation can occur from different electronically excited states. The molecule can dissociate from its lowest triplet excited state, as well as from its first and second singlet excited states, in competition with internal conversion. chimia.ch Excitation into the second absorption band (S₀→S₂) leads to a significantly lower fluorescence quantum yield compared to excitation in the first absorption band (S₀→S₁), suggesting an enhanced intersystem crossing from the S₂ state to a dissociative upper triplet state. chimia.ch A proposed mechanism suggests that excitation to the S₂(π,π) state leads to two competing energy dissipation pathways: internal conversion to the S₁(π,π) state followed by fluorescence, and intersystem crossing to a dissociative triplet state which results in the homolysis of the C-Cl bond. researchgate.net

The large resonance stabilization energy of the resulting naphthylmethyl radical is a key thermodynamic factor driving the photodissociation process. chimia.ch

The primary photochemical event for this compound is the homolytic cleavage of the C-Cl bond, generating the (1-naphthyl)methyl radical. chimia.chresearchgate.net This radical has been observed and characterized using spectroscopic techniques, such as laser flash photolysis, revealing a broad absorption spectrum. researchgate.netacs.org For instance, the 1-naphthylmethyl radical shows a transient absorption maximum near 365 nm. researchgate.netcdnsciencepub.com

The reactivity of the (1-naphthyl)methyl radical is diverse. In the presence of molecular oxygen, it reacts to form 1-naphthaldehyde (B104281) as the major product in nearly quantitative yield. chimia.chmdpi.com In degassed solutions, the photochemical reaction is much slower, and the formation of the naphthylmethyl dimer is observed. chimia.ch The radical can also be further excited under high-intensity laser photolysis conditions, leading to photoionization to form the 1-naphthylmethyl cation. researchgate.net This cation can then be trapped by nucleophilic solvents, such as alcohols, to yield the corresponding ethers. researchgate.net The photochemistry of related 1-naphthylmethyl derivatives, like carbonates and carbamates, also proceeds through the initial formation of the 1-naphthylmethyl radical, which can then either lead to radical-derived products or undergo electron transfer to form an ion pair, yielding cation-derived products. cdnsciencepub.com

Quantum yield (Φ) is a critical parameter for evaluating the efficiency of a photochemical reaction, representing the number of molecules undergoing a specific event for each photon absorbed. aip.org For the photochemical decomposition of this compound in aerated n-heptane solution, the quantum yield of its disappearance has been measured at various irradiation wavelengths. chimia.ch

The data indicates that the reactivity is significant across the tested wavelengths, underscoring the efficiency of the photodissociation process. chimia.ch For comparison, the quantum yield for the phototransformation of 1-naphthol (B170400) in an oxygen-saturated aqueous solution at 313 nm was found to be 3.2 × 10⁻². rsc.org In another study, the phototransformation of 1,4-naphthoquinone (B94277) in acidic aqueous media showed a high quantum yield of 0.85 at 313 nm. researchgate.net The quantum efficiencies for the release of amines from other photochemically active compounds can range from 0.10 to 0.50, depending on their structure. acs.org Excitation of this compound at shorter wavelengths (into the S₂ state) results in highly efficient dissociation (around 90%) that competes with internal conversion to the S₁ state. chimia.ch

Table 1: Quantum Yield of Disappearance of this compound in Aerated n-Heptane

| Wavelength (nm) | Quantum Yield (Φ) |

|---|---|

| 313 | 0.20 |

| 302 | 0.25 |

| 280 | 0.20 |

| 265 | 0.15 |

| 253 | 0.15 |

Data sourced from CHIMIA (1988). chimia.ch

This compound has been demonstrated to be an effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. chemicalbook.comtandfonline.comresearchgate.net ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). cmu.edunih.gov

The general mechanism of ATRP involves the reversible activation of a dormant species (an alkyl halide, RX) by a transition metal complex (e.g., CuCl) to generate a radical (R•) and a higher oxidation state metal complex (e.g., CuCl₂). nih.gov This radical then propagates by adding to monomer units. The key to the controlled nature of ATRP is that the deactivation process is fast, maintaining a low concentration of active radicals and thus minimizing termination reactions. nih.gov

In the case of using this compound (1-CMN) as an initiator for the bulk polymerization of styrene (B11656) at 125°C with a CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system, a well-controlled polymerization was observed. chemicalbook.comtandfonline.com Key findings from these studies include:

Linear Increase in Molecular Weight: The molecular weights of the resulting polystyrene increased linearly with monomer conversion. chemicalbook.comtandfonline.com

Narrow Polydispersity: The polydispersity indices (PDI) of the polymers remained relatively narrow, in the range of 1.17–1.30. chemicalbook.comtandfonline.com

High Initiation Efficiency: 1-CMN was found to be an effective initiator with high initiation efficiency. chemicalbook.comtandfonline.com

These results confirm that the (1-naphthyl)methyl radical generated from the homolytic cleavage of the C-Cl bond in 1-CMN successfully initiates the polymerization of styrene in a controlled manner, leading to the formation of well-defined naphthalene-labeled polystyrene. chemicalbook.comtandfonline.com

Photodissociation Mechanisms (e.g., Homolytic Cleavage of C-Cl bond)

Electrophilic Aromatic Substitution (Considerations for directing effects of chloromethyl group)

Electrophilic aromatic substitution is a fundamental reaction of aromatic compounds. In naphthalene, the α-position (carbons 1, 4, 5, and 8) is generally more reactive towards electrophiles than the β-position (carbons 2, 3, 6, and 7). vpscience.org This preference is due to the greater stability of the carbocation intermediate formed upon attack at the α-position, which can be stabilized by resonance structures that preserve one intact benzene (B151609) ring. vpscience.org

When a substituent is already present on the naphthalene ring, it influences the position of subsequent electrophilic attack. The directing effect depends on the nature of the substituent (activating or deactivating) and its position. vpscience.org The chloromethyl group (-CH₂Cl) is generally considered to be a weakly deactivating group. The methylene group is weakly activating, but the electronegative chlorine atom withdraws electron density from the ring via an inductive effect. This deactivation makes electrophilic substitution reactions slower compared to unsubstituted naphthalene.

In benzene chemistry, alkyl groups are ortho-, para-directing activators, while halogens are unique in being ortho-, para-directing deactivators. libretexts.org Groups like the chloromethyl group, which are deactivating due to induction, typically direct incoming electrophiles to the meta position on a benzene ring. For this compound, the chloromethyl group at position 1 deactivates the ring. Theoretical considerations suggest that a deactivating group with a -I effect (inductive electron withdrawal) at the 1-position of naphthalene directs incoming electrophiles to the 4- and 8-positions. researchgate.net This is because attack at these positions leads to more stable carbocation intermediates compared to attack at other positions.

Palladium-Catalyzed Dearomatization Reactions

This compound and its derivatives can undergo palladium-catalyzed nucleophilic dearomatization reactions. acs.orgnih.gov This represents a powerful strategy for transforming flat aromatic systems into three-dimensional carbocyclic structures. acs.org In these reactions, the aromaticity of the naphthalene ring is disrupted by the addition of a nucleophile. acs.orgnih.gov

The reaction typically proceeds under mild conditions, involving a palladium(0) catalyst, such as Pd(PPh₃)₄, and a nucleophile like diethyl malonate in the presence of a base. acs.org A key mechanistic feature is the formation of an η³-benzylpalladium intermediate after the oxidative addition of the palladium catalyst to the C-Cl bond of this compound. acs.orgnih.gov This complexation activates the aromatic system, making it susceptible to nucleophilic attack. The nucleophile can then attack the naphthalene ring at either the ortho- or para-position relative to the chloromethyl group, leading to the dearomatized product. acs.org

Table 2: Palladium-Catalyzed Dearomatization of Naphthalene Derivatives with Diethyl Malonate

| Substrate | Product Yield (%) |

|---|---|

| This compound | 91 (Benzylation product) |

| 1-(Chloromethyl)-4-methoxynaphthalene | 89 |

| 1-(Chloromethyl)-4-fluoronaphthalene | 92 |

| 1-(Chloromethyl)-4-chloronaphthalene | 95 |

| 1-(Chloromethyl)-4-(trifluoromethyl)naphthalene | 93 |

Reaction conditions involved the substrate, diethyl malonate, NaH, and Pd(PPh₃)₄ in THF at room temperature. Yields are for the dearomatization product unless otherwise specified. Data sourced from Organic Letters (2011). acs.org

Density Functional Theory (DFT) calculations have provided further insight into the mechanism. xmu.edu.cnacs.org These studies support a mechanism involving the formation of an η³-exo-(naphthyl)methyl palladium complex. The subsequent reductive elimination, which forms the new C-C or C-N bond and the dearomatized product, occurs via an intramolecular coupling between the para-carbon of the η³-naphthylmethyl ligand and the nucleophile. xmu.edu.cnacs.org This pathway has a significantly lower activation energy barrier compared to previously considered pathways involving an η³-endo intermediate. xmu.edu.cnacs.org The regioselectivity of these reactions can sometimes be controlled by the choice of ligand on the palladium catalyst. chemicalbook.com

C-N Bond Coupling Mechanisms in Dearomatization

The palladium-catalyzed reaction between this compound and morpholine (B109124) can also lead to dearomatization, a process that converts an aromatic compound into a non-aromatic one. xmu.edu.cnacs.org This transformation is of significant interest as it provides access to complex three-dimensional structures from readily available flat aromatic precursors. nih.govnih.gov

Density functional theory (DFT) calculations have been instrumental in elucidating the mechanism of this palladium-catalyzed dearomatization. xmu.edu.cnacs.org The calculations reveal that the reaction proceeds through an intramolecular C-N bond coupling. xmu.edu.cn This coupling occurs between the para-carbon of an η³-exo-(naphthyl)methyl ligand and the nitrogen atom of the amide ligand. xmu.edu.cn

The computed free energy barrier for this reductive elimination step is a mere 13.1 kcal/mol. xmu.edu.cnacs.org This is significantly lower than the initially proposed mechanism involving an η³-endo-(naphthyl)methyl intermediate, which had a calculated barrier of 37.8 kcal/mol. xmu.edu.cn The formation of the η³-benzylpalladium complex is a key step that activates the aromatic system for nucleophilic attack. acs.orgacs.org

The regioselectivity of these dearomative functionalizations can often be controlled by the choice of ligands on the palladium catalyst. chemicalbook.com Sterically bulky ligands tend to favor para-substituted products, while less bulky ligands can lead to ortho-substitution. chemicalbook.com This strategy has been successfully applied to the synthesis of various carbocycles from chloromethyl naphthalene derivatives. acs.org

Phosphorylation Reactions with Elemental Phosphorus

This compound can undergo phosphorylation reactions with elemental phosphorus (both white and red phosphorus) in a superbasic system. researchgate.net These reactions are typically carried out in the presence of a strong base like potassium hydroxide, a phase transfer catalyst, and a solvent such as dioxane or benzene. researchgate.net

The reaction yields a mixture of organophosphorus compounds, including bis(1-naphthylmethyl)phosphine oxide, tris(1-naphthylmethyl)phosphine oxide, (1-naphthylmethyl)phosphonous acid, and bis(1-naphthylmethyl)phosphinic acid. researchgate.net The product distribution is dependent on the reaction conditions and the type of elemental phosphorus used. researchgate.net Notably, "activated red phosphorus," a polymeric form with an unknown structure, has shown reactivity comparable to or even exceeding that of white phosphorus. researchgate.net

The following table summarizes the products obtained from the reaction of this compound with white phosphorus under specific conditions.

| Product | Yield (%) |

| Bis(1-naphthylmethyl)phosphine oxide | Varies with conditions |

| Tris(1-naphthylmethyl)phosphine oxide | Varies with conditions |

| (1-Naphthylmethyl)phosphonous acid | Varies with conditions |

| Bis(1-naphthylmethyl)phosphinic acid | Varies with conditions |

Table based on findings from Kuimov et al. researchgate.net

Carbonylation Reactions

Carbonylation reactions of this compound provide a route to important carboxylic acid derivatives, most notably 2-(1-naphthyl)acetic acid and its esters. guidechem.comprepchem.com This acid is a well-known plant growth regulator. acs.org

One method involves the reaction of this compound with carbon monoxide in the presence of a catalyst. For example, reacting this compound with carbon monoxide and a sodium methoxide (B1231860) solution in methanol, catalyzed by cobalt(II) chloride and manganese, yields methyl 2-(1-naphthyl)acetate. prepchem.com In this particular reaction, 2-(1-naphthyl)acetic acid is also formed as a byproduct. prepchem.com

Another pathway to 2-(1-naphthyl)acetic acid involves the conversion of this compound to 1-naphthylacetonitrile (B90670) by reaction with sodium cyanide. acs.orglookchem.com The nitrile is then hydrolyzed to the desired carboxylic acid. acs.orglookchem.com

The following table details the products and yields for a specific carbonylation reaction.

| Reactants | Catalyst/Reagents | Products | Yield (%) |

| This compound, CO, Sodium methoxide in methanol | CoCl₂·6H₂O, Mn, Na₂S₂O₄ | Methyl 2-(1-naphthyl)acetate | 53 |

| 2-(1-Naphthyl)acetic acid | 6.5 |

Table based on data from a described synthesis. prepchem.com

Applications in Advanced Organic Synthesis and Materials Science Research

Precursor for Complex Organic Molecules

The reactivity of the C-Cl bond in 1-(chloromethyl)naphthalene makes it an excellent electrophile for nucleophilic substitution reactions. nbinno.com This property is fundamental to its role as a precursor in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. nbinno.com

This compound is a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). nbinno.comsrinnovationsindia.co.in Its structure is a component of several therapeutic agents, including antifungal drugs and potential enzyme inhibitors.

Antifungal Agents : The compound is notably used in the synthesis of the allylamine (B125299) antimycotic drug Naftifine. niscpr.res.inpharmaffiliates.com The process involves reacting this compound with methylamine (B109427) to produce N-methyl-1-naphthyl methylamine, which is a key intermediate that is subsequently reacted with cinnamyl chloride or bromide to form Naftifine. niscpr.res.ingoogle.com It is also a reactant in a one-step synthesis method for Terbinafine, another antifungal agent. google.com

Enzyme Inhibitors : Research has demonstrated its use in the synthesis of novel 2-imidazolidinones and tetrahydropyrimidin-2(1H)-ones, which have been evaluated as potential inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE). chemicalbook.com Furthermore, it is utilized in the development of novel p38α MAP Kinase inhibitors and 1,5-Naphthyridine derivatives that act as potent and selective inhibitors for the TGF-β type I receptor. guidechem.com

Other Potential Therapeutic Agents : Derivatives of this compound have been synthesized and evaluated for their potential as antifungal agents against strains like Candida albicans. derpharmachemica.com

| Therapeutic Agent/Target | Class | Role of this compound |

| Naftifine | Antifungal (Allylamine) | Key starting material for the N-methyl-1-naphthylmethylamine core. niscpr.res.ingoogle.com |

| Terbinafine | Antifungal (Allylamine) | A primary reactant in a one-step synthesis. google.com |

| TACE Inhibitors | Anti-inflammatory | Precursor for 2-imidazolidinone and tetrahydropyrimidin-2(1H)-one scaffolds. chemicalbook.com |

| p38α MAP Kinase Inhibitors | Various | Used in the identification and synthesis of novel inhibitors. guidechem.com |

| TGF-β Type I Receptor Inhibitors | Various | Used in the synthesis of 1,5-Naphthyridine derivatives. guidechem.com |

In the field of agrochemicals, this compound serves as an important intermediate for the synthesis of various pesticides and herbicides. srinnovationsindia.co.inguidechem.com While specific commercial products are not always detailed in publicly available literature, its role as a foundational chemical building block is well-established. guidechem.com Its chemical structure is related to plant growth regulators like Naphthalene (B1677914) acetic acid (NAA), highlighting the utility of the naphthalene core in agricultural applications. nih.gov

This compound is a key material in the synthesis of dyes, pigments, and fluorescent brightening agents. guidechem.comottokemi.com Fluorescent brightening agents, also known as optical brighteners, are colorless organic compounds that absorb ultraviolet light and re-emit it as blue or violet light. chemicalbook.com This process of fluorescence counteracts any yellowish cast on a material, making it appear whiter and brighter. chemicalbook.com Naphthalene-based structures are common in these agents due to their inherent fluorescence and chemical stability. nbinno.com While the first commercial fluorescent brighteners were derivatives of stilbene, a wide variety of chemical structures, including those derived from naphthalene, are now used across the textile, paper, and plastics industries. chemicalbook.comnbinno.com

The compound is a widely used precursor for the synthesis of 1-naphthaldehyde (B104281) and 1-naphthoic acid, which are themselves valuable intermediates. guidechem.comgoogle.comgoogle.com

1-Naphthaldehyde : This aldehyde can be effectively synthesized from this compound via the Sommelet reaction. orgsyn.org The reaction typically involves treating this compound with hexamethylenetetramine in a solvent like 50% aqueous acetic acid, followed by hydrolysis. orgsyn.org

1-Naphthoic Acid : this compound can be converted into α-naphthoic acid through carbonylation reactions. guidechem.com It is also an intermediate for other derivatives such as 1-naphthoyl chloride, 1-naphthylacetonitrile (B90670), and 1-naphthylacetamide. google.comgoogle.compatsnap.com

Research into potential inhibitors for Tumor Necrosis Factor-α Converting Enzyme (TACE) has utilized this compound as a synthetic intermediate. chemicalbook.com Specifically, it is employed in the design and synthesis of novel 2-imidazolidinones and tetrahydropyrimidin-2(1H)-ones, which are evaluated for their TACE inhibitory activity. chemicalbook.com

Polymer Chemistry

In the field of materials science, this compound plays a significant role as an initiator in controlled radical polymerization processes, enabling the synthesis of well-defined polymers. nbinno.com

It has been successfully used as an initiator for the Atom Transfer Radical Polymerization (ATRP) of styrene (B11656). chemicalbook.com In a study using a catalyst system of Copper(I) chloride (CuCl) and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), this compound demonstrated high initiation efficiency. chemicalbook.com The research yielded polystyrene with molecular weights that increased linearly with the conversion of the monomer, a key indicator of a controlled polymerization. chemicalbook.com The resulting polymers also exhibited narrow polydispersity indexes, typically between 1.17 and 1.30. chemicalbook.com

This level of control allows for the creation of polymers with specific properties. For instance, using this compound as an initiator allows for the synthesis of polystyrene that is end-functionalized with a naphthalene label, which imparts fluorescent properties to the polymer. chemicalbook.com Beyond ATRP, the compound is also generally employed in the production of synthetic resins. ottokemi.com

| Polymerization Method | Monomer | Catalyst System | Key Findings |

| Atom Transfer Radical Polymerization (ATRP) | Styrene (St) | CuCl/PMDETA | Effective initiator; linear increase of molecular weight with conversion; narrow polydispersity (1.17-1.30). chemicalbook.com |

Synthesis of End-Functionalized Polystyrene via ATRP

This compound serves as an effective initiator in the Atom Transfer Radical Polymerization (ATRP) of styrene. chemicalbook.com This controlled polymerization technique allows for the synthesis of well-defined end-functionalized polystyrene. The process, conducted in the presence of a CuCl/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system, demonstrates that the molecular weights of the resulting polystyrene increase linearly with monomer conversion. chemicalbook.com This indicates a well-controlled polymerization process. The polydispersity index of the polymers produced remains relatively narrow, typically between 1.17 and 1.30, further confirming the controlled nature of the polymerization. chemicalbook.com

Table 1: ATRP of Styrene using this compound as an Initiator

| Parameter | Observation | Significance |

|---|---|---|

| Initiator | This compound | Effective in initiating the polymerization of styrene. chemicalbook.com |

| Catalyst System | CuCl/PMDETA | Facilitates the controlled radical polymerization process. chemicalbook.com |

| Molecular Weight | Increases linearly with monomer conversion | Indicates a well-controlled "living" polymerization. chemicalbook.com |

| Polydispersity Index (PDI) | 1.17 - 1.30 | Demonstrates the synthesis of polymers with a narrow molecular weight distribution. chemicalbook.com |

Application in Synthetic Resins

This compound is employed as a key material in the synthesis of various synthetic resins. ottokemi.com It is also used in the production of dyes, pigments, and fluorescent brightening agents. ottokemi.comchemicalbook.com

Material Science Applications (e.g., Hydrogen Battery Materials)

In the field of material science, this compound is identified as a material for hydrogen batteries. linchuanchemical.com

Development of Novel Enzyme Inhibitors (e.g., p38α MAP Kinase Inhibitors, TGF-β Type I Receptor Inhibitors)

This compound is utilized in the identification of novel inhibitors for key enzymes in cellular signaling pathways. Specifically, it has been used in the discovery of new p38α MAP Kinase inhibitors and potent, selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor. linchuanchemical.comguidechem.com

Synthesis of Derivatives with Bioactive Properties

The naphthalene nucleus is a fundamental component of several commercially available antimicrobial drugs. ekb.eg Building upon this, 1-chloromethylnaphthalene has been used as a foundational structure for the synthesis of new derivatives with potential bioactive properties.

Antifungal Agents

A series of 1-chloromethylnaphthalene derivatives have been synthesized and evaluated for their in vitro antifungal activity. These compounds were created by condensing 1-chloromethylnaphthalene with various substituted anilines and heteroaryls. The antifungal efficacy of these synthesized compounds was assessed by determining their minimum inhibitory concentration (MIC) and the zone of inhibition against Candida albicans.

Many of the synthesized derivatives exhibited moderate to significant antifungal activity. Notably, the presence of specific substituents on the phenyl ring, such as chloro and fluoro groups, was found to enhance the antifungal properties.

Table 2: Antifungal Activity of Selected 1-Chloromethylnaphthalene Derivatives

| Compound | Substituent | Antifungal Activity Profile |

|---|---|---|

| 2h | 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline | Showed a better antifungal profile. |

| 2j | N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine | Demonstrated an impressive antifungal activity. |

Antibacterial Agents

Research has also explored the antibacterial properties of naphthalene derivatives. researchgate.net While the provided search results focus more heavily on the antifungal applications of 1-chloromethylnaphthalene derivatives, the broader class of naphthalene compounds has been investigated for activity against various bacterial strains. ekb.eg For instance, studies have shown that certain naphthalene derivatives exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli. ekb.egnih.gov

Spectroscopic Characterization and Advanced Analytical Methods in Research

Spectroscopic Techniques for Structural Elucidation of 1-(Chloromethyl)naphthalene and its Derivatives

Spectroscopy is a cornerstone for the structural analysis of this compound, offering insights into its functional groups, proton environments, mass, and electronic transitions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound, typically measured using a potassium bromide (KBr) pellet, exhibits characteristic absorption bands. Key peaks include those corresponding to aromatic C-H stretching, C-C stretching within the naphthalene (B1677914) ring, and vibrations associated with the chloromethyl group.

A study on derivatives of this compound reported the following significant peaks for the parent compound :

3049 cm⁻¹: Aromatic C-H stretching

2964 cm⁻¹: CH₂ stretching of the chloromethyl group

1626 cm⁻¹: C=C stretching within the aromatic ring

775 cm⁻¹: C-Cl stretching

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3049 | Stretching | Aromatic C-H |

| 2964 | Stretching | Aliphatic C-H (in -CH₂Cl) |

| 1626 | Stretching | Aromatic C=C |

| 775 | Stretching | C-Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of hydrogen atoms. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons of the naphthalene ring and the chloromethyl group.

Research has provided the following ¹H NMR data for this compound :

A multiplet in the range of δ 7.22-8.10 ppm , which integrates to seven protons, corresponds to the aromatic protons of the naphthalene ring system.

A singlet at δ 4.92 ppm , integrating to two protons, is characteristic of the methylene (B1212753) (-CH₂) protons of the chloromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Proton Integration | Assignment |

|---|---|---|---|

| 7.22-8.10 | Multiplet (m) | 7H | Aromatic protons (Naphthalene ring) |

| 4.92 | Singlet (s) | 2H | Methylene protons (-CH₂Cl) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The mass spectrum provides confirmation of the compound's molecular formula (C₁₁H₉Cl) and offers structural clues based on the fragmentation pattern. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for this compound, which is a key resource for its identification nist.gov.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The naphthalene ring system in this compound is a strong chromophore that absorbs ultraviolet light. While specific absorption maxima (λmax) for this compound are not detailed in the provided search results, the parent compound, naphthalene, is known to have strong absorptions in the UV range libretexts.org. The presence of the chloromethyl substituent is expected to cause a slight shift in these absorption bands. Research on the kinetics and dissociation mechanism of this compound has utilized photoexcitation at 266 nm, confirming its significant absorption in the UV region sigmaaldrich.com.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its separation from reaction mixtures and impurities. Reverse-phase (RP) HPLC methods are commonly employed for this purpose sigmaaldrich.com.

A typical RP-HPLC analysis involves a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. For this compound, the mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric acid added to improve peak shape sigmaaldrich.com. This method is scalable and can be adapted for preparative separation to isolate the compound in high purity sigmaaldrich.com. Commercial suppliers of this compound often specify a purity of greater than 95%, as determined by HPLC.

Elemental Analysis for Compound Characterization

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine) in this compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values to verify the compound's identity and purity.

For this compound (C₁₁H₉Cl), the theoretical and experimental values are in close agreement, with results of elemental analysis reported to be within ±0.4% of the theoretical values .

| Element | Theoretical Percentage (%) | Found Percentage (%) |

|---|---|---|

| Carbon (C) | 74.79 | 74.85 |

| Hydrogen (H) | 5.14 | 5.08 |

| Chlorine (Cl) | 20.07 | 20.01 |

Crystallographic Studies (e.g., X-ray Diffraction of Naphthalene-Based Crystal Structures)nih.gov

An exemplary case is the crystallographic study of 1,4-bis(chloromethyl)naphthalene (B50580), which reveals detailed information about the molecular geometry and crystal architecture. researchgate.net Analysis of this compound offers a strong model for the potential structural characteristics of this compound.

The crystal structure of 1,4-bis(chloromethyl)naphthalene was determined using single-crystal X-ray diffraction. researchgate.net The compound crystallizes in the monoclinic system, which is a common crystal system for naphthalene derivatives. The detailed crystallographic data are presented in the table below.

Table 1: Crystallographic Data for 1,4-Bis(chloromethyl)naphthalene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀Cl₂ |

| Molecular Weight | 225.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6887 (11) |

| b (Å) | 4.5835 (3) |

| c (Å) | 17.8278 (13) |

| β (°) | 109.666 (4) |

| Volume (ų) | 1053.31 (13) |

| Z | 4 |

| Temperature (K) | 296 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online. researchgate.net

In the crystal structure of 1,4-bis(chloromethyl)naphthalene, the naphthalene ring system is essentially planar, as expected. The bond lengths within the naphthalene core are in the range of 1.344(6) Å to 1.425(5) Å. researchgate.net A key feature of the molecular conformation is the orientation of the chloromethyl groups relative to the naphthalene plane. The torsion angles involving the methylene carbon and the chlorine atom (Cr−Cr−Cm−Cl) are -104.1(4)° and -101.9(4)°. researchgate.net This indicates that the chloromethyl groups are twisted out of the plane of the aromatic system.

The packing of the molecules in the crystal is stabilized by intermolecular interactions. Molecules related by translation along the b-axis are arranged in stacks. researchgate.net These stacks are characterized by π–π interactions between the aromatic rings of adjacent naphthalene units. The centroid-to-centroid distance between the interacting rings is 3.940 Å, which is a typical distance for such interactions in aromatic crystals. researchgate.net These π–π stacking interactions are a dominant feature in the crystal packing of many naphthalene derivatives and play a crucial role in determining their solid-state properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has been extensively employed to model the reactivity of 1-(chloromethyl)naphthalene, particularly in the context of palladium-catalyzed reactions. These computational studies have been pivotal in mapping out energy landscapes and rationalizing experimental observations.

DFT calculations have been instrumental in clarifying the mechanisms of palladium-catalyzed dearomatic reactions of this compound. Studies have detailed the reaction of 1-(chloromethyl)naphthalenes with (hetero)arylacetonitriles, proposing a mechanism that proceeds through an η³-exo intermediate to generate a dearomatic product. rsc.org This process involves the coupling of the para-carbon of an η³-exo benzyl (B1604629) ligand with the terminal carbon of an η¹-allyl ligand. rsc.org The energy profiles calculated through DFT show that the η³-exo-(naphthyl)methyl intermediate is significantly more stable (by 10.8 kcal mol⁻¹) than the η³-endo-(naphthyl)methyl intermediate, primarily due to higher aromaticity in the exo form. rsc.org

A key finding from DFT investigations is the origin of ligand-controlled regioselectivity in palladium-catalyzed nucleophilic aromatic substitutions. acs.org The reaction of this compound with arylacetonitriles can yield either ortho- or para-substituted products depending on the phosphine (B1218219) ligand used. rsc.orgchemicalbook.com

DFT calculations have demonstrated that the steric bulk of the ligand is the determining factor. rsc.orgrsc.org

Bulky Ligands : With a sterically bulky ligand like tBuPPh₂, the transition state leading to the para-substituted product is energetically favored. This is attributed to significant steric repulsion between the phenyl group of the ligand and the phenyl group of the phenylethenimine ligand in the transition state for ortho substitution. rsc.orgrsc.org

Small Ligands : Conversely, a smaller, less bulky ligand such as Me₂PPh allows for the formation of the ortho-substituted product. rsc.orgrsc.org

These computational findings are in excellent agreement with experimental results, confirming that regioselectivity is dictated by the steric environment created by the palladium catalyst's ligand. rsc.orgacs.org

DFT calculations provide quantitative data on the energetics of the reaction pathways, including the calculation of free energy barriers and the geometries of transition states. rsc.org For the palladium-catalyzed reaction of this compound with phenylacetonitrile (B145931) using the bulky tBuPPh₂ ligand, the free energy barrier for the formation of the para-substituted product was found to be lower than that for the ortho-product. rsc.orgrsc.org

| Pathway | Product Type | Transition State | Free Energy Barrier (kcal mol⁻¹) |

|---|---|---|---|

| Favored | para-substituted | TS4–6 | 7.8 |

| Disfavored | ortho-substituted | TS4–7 | 10.4 |

While detailed conformational analyses specifically for this compound are not extensively documented in the provided sources, studies on related molecules provide insight into the expected structural features. For instance, in 1,4-bis(chloromethyl)naphthalene (B50580), the torsion angles around the C(ring)-C(ring)-C(methylene)-Cl bonds are reported as -104.1° and -101.9°. nih.gov This indicates that the chloromethyl groups are not perfectly perpendicular to the naphthalene (B1677914) ring. Such conformational preferences are governed by stereoelectronic effects, which involve orbital interactions that stabilize certain geometries. For analogous compounds, Natural Bond Orbital (NBO) analysis has been used to identify key hyperconjugative interactions, such as the anomeric effect, which can play a significant role in stabilizing specific rotamers.

HOMO-LUMO Analysis for Electronic Properties and Reactivity

The electronic properties and reactivity of this compound and its derivatives can be analyzed using Frontier Molecular Orbital (FMO) theory, specifically by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A theoretical study on the related compound 1-(chloromethyl)-2-methylnaphthalene using DFT (B3LYP) calculated the energies of these frontier orbitals. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. irjweb.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and facilitates charge transfer within the molecule. nih.govirjweb.com For 1-(chloromethyl)-2-methylnaphthalene, the low HOMO-LUMO energy gap is indicative of significant intramolecular charge transfer interactions. nih.gov

| Parameter | Significance | Observation for Related Compound |

|---|---|---|

| HOMO | Represents the ability to donate an electron | Higher energy indicates greater electron-donating ability |

| LUMO | Represents the ability to accept an electron | Lower energy indicates greater electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability | A lower value explains eventual charge transfer interactions within the molecule nih.gov |

This analysis is crucial for rationalizing the molecule's behavior in various chemical reactions, particularly its interactions with nucleophiles and electrophiles. The distribution and energies of these frontier orbitals govern the regioselectivity and feasibility of chemical transformations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of a molecule, particularly in electrophilic and nucleophilic substitution reactions. The MEP map illustrates the electrostatic potential on the surface of a molecule, which is calculated as the energy of interaction between a positive point charge (a proton) and the molecule's electron density and nuclei. uni-muenchen.de

The resulting potential is color-coded onto the molecule's surface. Regions with a negative electrostatic potential, typically shown in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, areas with a positive electrostatic potential, depicted in blue, are electron-deficient and represent sites for potential nucleophilic attack. researchgate.net Green areas indicate regions of neutral potential.

For this compound, the MEP map would be characterized by several key features. The naphthalene ring system, being an aromatic structure, possesses a delocalized π-electron cloud. This typically results in a region of negative electrostatic potential (electron-rich) above and below the plane of the aromatic rings. researchgate.net This π-rich area is a potential site for interactions with electrophiles.

The chlorine atom, due to its high electronegativity, would create a region of significant negative potential. In contrast, the hydrogen atoms of the naphthalene ring and the methylene (B1212753) (-CH2-) group would exhibit positive potential, making them susceptible to interactions with nucleophiles. The most positive potential would likely be concentrated on the hydrogen atoms of the chloromethyl group, influenced by the electron-withdrawing effect of the adjacent chlorine atom. The carbon atom of the chloromethyl group, bonded to the highly electronegative chlorine, would be an electron-deficient center, though this is shielded by the surrounding atoms on the MEP surface.

The MEP map provides a clear visual guide to the molecule's reactivity, indicating that electrophiles would preferentially interact with the π-system of the naphthalene rings and the lone pairs of the chlorine atom, while nucleophiles would be attracted to the hydrogen atoms.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound This table is a representation of expected values based on theoretical principles.

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Implied Reactivity |

|---|---|---|---|

| Naphthalene π-System | Negative | Red/Yellow | Electrophilic Attack |

| Chlorine Atom | Negative | Red | Electrophilic Attack / H-Bond Acceptor |

| Aromatic Hydrogens | Positive | Blue | Nucleophilic Attack |

| Methylene Hydrogens | Positive | Blue | Nucleophilic Attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized, Lewis-like bonding patterns (bonds, lone pairs, and antibonds). wikipedia.orgmaterialsciencejournal.org It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis-type orbitals. materialsciencejournal.org The energetic significance of these donor-acceptor interactions is evaluated using second-order perturbation theory, quantified as the stabilization energy, E(2). researchgate.net A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. researchgate.net

In this compound, NBO analysis would reveal the hybridization of the atoms and the nature of the chemical bonds. The carbon atoms of the naphthalene ring would exhibit sp² hybridization, characteristic of aromatic systems, while the carbon of the chloromethyl group would be sp³ hybridized.

The most significant hyperconjugative interactions would involve the delocalization of electron density. Key interactions would include: